2-Morpholinothiazole
Overview
Description
2-Morpholinothiazole is a chemical compound .
Synthesis Analysis
The synthesis of 2-Morpholinothiazole involves reactions with a variety of α-halocarbonyl compounds under Hantzsch reaction conditions . A new library of chalcone derivatives of oxazol-4-yl)-2-morpholinothiazole has been developed and synthesized .Molecular Structure Analysis
The molecular weight of 2-Morpholinothiazole is 170.24 . The InChI code is 1S/C7H10N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1,6H,2-5H2 .Scientific Research Applications
-
Medicinal Chemistry
- Thiazole derivatives, including 2-Morpholinothiazole, have been studied for their potential medicinal applications . They are found in a large number of molecules of medicinal significance .
- These compounds have shown a wide range of biological activities such as antibacterial, antiprotozoal, antitubercular, antifungal, anthelmintic, antiviral, antimicrobial, anticancer, and anti-inflammatory activities .
- The methods of application or experimental procedures typically involve the synthesis of these compounds in a laboratory setting, followed by in vitro and in vivo testing .
- The outcomes of these studies have shown promising results, with some 2-aminothiazole analogs exhibiting potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
-
Antimicrobial Research
- Thiazole derivatives are also being investigated for their potential as antimicrobial agents .
- The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .
- One approach used these days to solving this challenge is the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .
- The outcomes of these studies are still ongoing, but the hope is that these compounds will provide a new avenue for the development of effective antimicrobial drugs .
-
Anticancer Research
- Thiazole derivatives, including 2-Morpholinothiazole, have been used to design novel anticancer agents .
- For instance, researchers have linked the chalcone fragment to the quinoline scaffold through the principle of molecular hybridization strategy to produce novel compounds with potential anticancer activity .
- These compounds were tested against various human cancer cells (MGC-803, HCT-116, and MCF-7 cells) and some showed moderate to good activity .
- The results suggested that directly linking chalcone fragment to the quinoline scaffold could produce novel anticancer molecules .
-
Synthesis of Novel Compounds
-
Antioxidant Research
- Thiazole derivatives have been studied for their potential antioxidant properties .
- Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- The methods of application or experimental procedures typically involve the synthesis of these compounds in a laboratory setting, followed by in vitro testing .
- The outcomes of these studies have shown promising results, with some thiazole derivatives exhibiting potent antioxidant activity .
-
Neuroprotective Research
- Thiazole derivatives, including 2-Morpholinothiazole, have been used in the design of novel neuroprotective agents .
- Neuroprotective agents are medications that protect the brain neurons from degeneration and injury. These agents are used in different conditions like Alzheimer’s disease, Parkinson’s disease, and stroke .
- The methods of application or experimental procedures typically involve the synthesis of these compounds in a laboratory setting, followed by in vitro and in vivo testing .
- The outcomes of these studies have shown promising results, with some thiazole derivatives exhibiting potent neuroprotective activity .
Safety And Hazards
Future Directions
A new series of skeletons 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles was synthesized . The quantum mechanical computations compiled with experimental IR, 1H- and 13C-NMR spectral analysis supported the favorable product, which has a thiazole ring bearing the morpholinoimino moiety at position C−2 . All synthesized products were screened using the sulforhodamine B (SRB) assay for their cytotoxic properties against various cancer cell lines .
properties
IUPAC Name |
4-(1,3-thiazol-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1,6H,2-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSGLIXDBAERBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573122 | |
Record name | 4-(1,3-Thiazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinothiazole | |
CAS RN |
21429-06-1 | |
Record name | 4-(1,3-Thiazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.